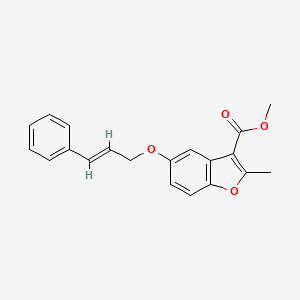

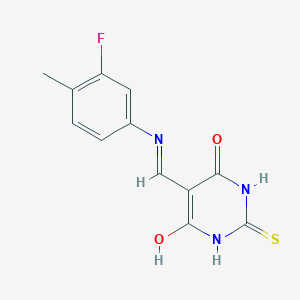

![molecular formula C6H7NO2S2 B2833547 3,4-Dihydro-2H-thieno[3,2-b][1,4]thiazine 1,1-dioxide CAS No. 2287300-58-5](/img/structure/B2833547.png)

3,4-Dihydro-2H-thieno[3,2-b][1,4]thiazine 1,1-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3,4-Dihydro-2H-thieno[3,2-b][1,4]thiazine 1,1-dioxide” is a type of sulfonamide compound that has been widely used in advanced biomedical research . It has shown significant efficacy in studying various diseases such as bacterial infections, inflammatory disorders, and certain types of cancer . It has also been used in the creation of poly(3,3-dibenzyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine)/platinum composite films, which have potential applications as counter electrodes in dye-sensitized solar cells .

Synthesis Analysis

The synthesis of “3,4-Dihydro-2H-thieno[3,2-b][1,4]thiazine 1,1-dioxide” and its derivatives has been described in several studies . For instance, one study reported an efficient and direct procedure for the synthesis of 2,2`-(1,4-phenylene)bis-3,4-dihydro-2H-1,3-thiazin-4-one derivatives . Another study described a rhodium-catalyzed regioselective coupling of thiirane with 1-sulfonyl-1,2,3-triazole to produce a formal [3 + 3] cycloaddition product 3,4-dihydro-2H-1,4-thiazine .Molecular Structure Analysis

The molecular structure of “3,4-Dihydro-2H-thieno[3,2-b][1,4]thiazine 1,1-dioxide” is complex and involves various functional groups attached to the ring structure . These functional groups, which include alkyl, aryl, alkylamino, benzyl, keto, and others, are responsible for the activity of the compound . The group at the 7 and 8 positions of the ring, for example, has been found to give active compounds .Chemical Reactions Analysis

The chemical reactions involving “3,4-Dihydro-2H-thieno[3,2-b][1,4]thiazine 1,1-dioxide” have been studied in the context of its synthesis . For instance, a rhodium-catalyzed regioselective coupling of thiirane with 1-sulfonyl-1,2,3-triazole has been realized to give a formal [3 + 3] cycloaddition product 3,4-dihydro-2H-1,4-thiazine via the 1,3-insertion model of azavinyl carbene .Wissenschaftliche Forschungsanwendungen

Dye-Sensitized Solar Cells

The compound has been used in the creation of poly(3,3-dibenzyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine)/platinum composite films. These films were used as counter electrodes in dye-sensitized solar cells (DSSCs). The composite films were prepared on fluorine-doped tin oxide (FTO) glass by radio frequency (RF) sputtering to deposit platinum (Pt) for 30 seconds .

Pharmacological Activities

1,2,4-benzothiadiazine-1,1-dioxide derivatives, which include 3,4-Dihydro-2H-thieno[3,2-b][1,4]thiazine 1,1-dioxide, have been found to possess a range of pharmacological activities. These include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer activities, and more .

Drug Design

The sulfonamide moiety present in 3,4-dihydro-2H- 1,2,4-benzothiadiazine 1,1-dioxides has been widely used in medicine and pesticide drug design .

Catalyst in Chemical Reactions

N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD), a derivative of the compound, has been used as a highly efficient and homogeneous catalyst for the synthesis of 4H-pyran, pyranopyrazole and pyrazolo[1,2-b]phthalazine derivatives by a one-pot multi-component reaction (MCR) in water .

Zukünftige Richtungen

The future directions for “3,4-Dihydro-2H-thieno[3,2-b][1,4]thiazine 1,1-dioxide” research could involve further exploration of its potential applications in various fields. For instance, its use as a counter electrode in dye-sensitized solar cells suggests potential applications in the field of renewable energy . Additionally, its efficacy in studying various diseases suggests potential applications in the field of medicine .

Eigenschaften

IUPAC Name |

3,4-dihydro-2H-thieno[3,2-b][1,4]thiazine 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S2/c8-11(9)4-2-7-6-5(11)1-3-10-6/h1,3,7H,2,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDOWXLPRMPXWHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)C2=C(N1)SC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dihydro-2H-thieno[3,2-b][1,4]thiazine 1,1-dioxide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

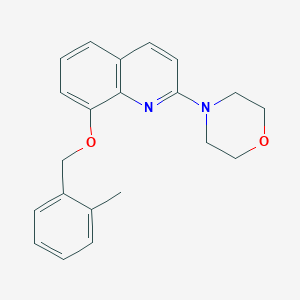

![4-(4,6-Dichlorobenzo[d]thiazol-2-yl)morpholine](/img/structure/B2833466.png)

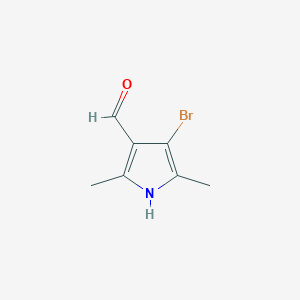

![2-[(3-Methoxyphenyl)amino]-N-(1-phenylethyl)pyridine-4-carboxamide](/img/structure/B2833476.png)

![2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-methylphenyl)acetonitrile](/img/structure/B2833477.png)

![3-[(3-Bromo-4-methoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2833478.png)

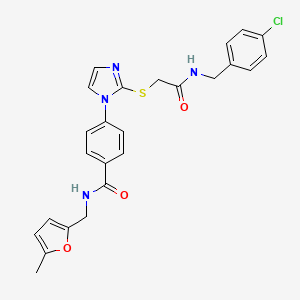

![2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2833482.png)